3-Cyano-5-hydroxybenzenesulfonamide
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Overview
Description
3-Cyano-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S and a molecular weight of 198.20 g/mol . This compound is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is a derivative of benzenesulfonamide and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyl and sulfonamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-5-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the cyano and hydroxyl groups.
4-Cyano-3-hydroxybenzenesulfonamide: A similar compound with the cyano and hydroxyl groups in different positions.
5-Cyano-2-hydroxybenzenesulfonamide: Another isomer with different positioning of functional groups.
Uniqueness
3-Cyano-5-hydroxybenzenesulfonamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of both cyano and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C7H6N2O3S |
---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
3-cyano-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3,10H,(H2,9,11,12) |
InChI Key |
SLKPIZHIYYVUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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